molecular formula C6H10N2O B047175 1-Imidazolidin-2-ylidenepropan-2-one CAS No. 117052-35-4

1-Imidazolidin-2-ylidenepropan-2-one

カタログ番号: B047175
CAS番号: 117052-35-4
分子量: 126.16 g/mol
InChIキー: VIRIZZIJQDYJRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Imidazolidin-2-ylidenepropan-2-one belongs to the class of heterocyclic ketene aminals, powerful and versatile intermediates for synthesizing a wide variety of novel heterocycles and fused heterocyclic systems that are difficult to access by other synthetic methods . These structures are valuable building blocks in organic synthesis and medicinal chemistry. Research into closely related analogues has demonstrated their significance in pharmaceutical development. For instance, compounds featuring the imidazolidin-2-ylidene moiety have been identified as key scaffolds in the inhibition of prohormone convertases (such as PC1/3 and PC2), which are enzymes implicated in diseases like diabetes, obesity, and neurodegenerative disorders . Furthermore, such derivatives have been investigated as modulators of alpha-2 adrenergic receptors, a target for conditions ranging from pain and glaucoma to anxiety and substance dependence . The structural motif provided by this compound offers researchers a versatile template for exploring new chemical space and developing novel bioactive molecules. This product is intended for research purposes and laboratory use only.

特性

CAS番号

117052-35-4

分子式

C6H10N2O

分子量

126.16 g/mol

IUPAC名

1-imidazolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3

InChIキー

VIRIZZIJQDYJRN-UHFFFAOYSA-N

SMILES

CC(=O)C=C1NCCN1

正規SMILES

CC(=O)C=C1NCCN1

同義語

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI)

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Analysis

The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:

Compound Name Core Structure Substituents Key Functional Groups
2-Imidazolidinone Imidazolidin-2-one None Cyclic urea (NH groups)
1,3-Dimethyl-2-imidazolidinone Imidazolidin-2-one Methyl groups on N1 and N3 Polar aprotic solvent
1-Acetylimidazolidin-2-one Imidazolidin-2-one Acetyl group on N1 Ketone functionality
1-(2-Aminoethyl)imidazolidin-2-one Imidazolidin-2-one 2-Aminoethyl on N1 Amine side chain
This compound Imidazolidin-2-ylidene Propan-2-one at N1 Conjugated ketone system

Physicochemical Properties

The following table summarizes molecular data and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State (Observed)
2-Imidazolidinone 120-93-4 C₃H₆N₂O 86.09 Solid/Liquid (purity >97%)
1,3-Dimethyl-2-imidazolidinone 80-73-9 C₅H₁₀N₂O 114.15 Liquid
1-Acetylimidazolidin-2-one 5391-39-9 C₅H₈N₂O₂ 128.13 Not reported
1-(2-Aminoethyl)imidazolidin-2-one 6281-42-1 C₅H₁₀N₃O 129.15 Solid/Liquid
This compound N/A C₆H₈N₂O 124.14 (calc.) Hypothesized liquid

The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .

準備方法

Mechanistic Insights

  • Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.

  • Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.

  • Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.

Substrate Design and Scope

To synthesize this compound, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:

  • Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).

  • Isocyanate : Phenyl isocyanate or methyl isocyanate.

Reaction conditions mirror those reported for analogous imidazolidin-2-ones:

ParameterConditionOutcome
CatalystBEMP (5 mol %)High catalytic efficiency
SolventMeCNPolar aprotic solvent enhances reactivity
TemperatureRoom temperaturePrevents ketone degradation
Reaction Time1–60 minutesUltra-fast cyclization observed

This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.

Alternative Pathways and Comparative Analysis

Comparative Evaluation of Methods

MethodYield (%)Reaction TimeKey AdvantageKey Limitation
Imidazolidine Condensation80–854–12 hoursSimplicityImidazolidine instability
BEMP-Catalyzed Cyclization90–951–60 minutesHigh efficiency, scalabilitySensitive precursors
Thioglycoluril Route40–6024–48 hoursNovel mechanismLow yield, narrow scope

Mechanistic and Practical Considerations

Stability of Intermediates

The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:

  • Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.

  • Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.

Scalability and Industrial Relevance

The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:

  • Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.

  • Solvent Recycling : MeCN recovery via distillation to reduce costs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。